4-Hydroxy-2-methylaniline hydrochloride
Description
Historical Context and Evolution of Research on Aminophenol Hydrochloride Derivatives
The investigation into aminophenol derivatives has a rich history rooted in the late 19th century with the search for therapeutic agents. The journey began with the introduction of Acetanilide in 1886 as an analgesic and antipyretic. pharmacy180.com This was soon followed by Phenacetin in 1887, another derivative that saw widespread use. pharmacy180.com However, research into the metabolism and potential toxicities of these early compounds led to the development of safer alternatives. pharmacy180.com
Properties
CAS No. |
42961-88-6 |
|---|---|
Molecular Formula |
C7H10ClNO |
Molecular Weight |
159.61 g/mol |
IUPAC Name |
4-amino-3-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,8H2,1H3;1H |
InChI Key |
SVBTYYPNKULGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N.Cl |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Studies of 4 Hydroxy 2 Methylaniline Hydrochloride
Vibrational Spectroscopy Investigations
FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. In the case of 4-Hydroxy-2-methylaniline hydrochloride, the spectrum is expected to be complex, showing characteristic absorption bands for the hydroxyl, methyl, and anilinium groups attached to the aromatic ring. The protonation of the amino group to form the hydrochloride salt (anilinium ion, -NH₃⁺) significantly influences the N-H stretching vibrations compared to the free amine.
Key expected vibrational frequencies are associated with specific bond movements within the molecule:
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. vulcanchem.com
N-H Stretch: The anilinium ion (-NH₃⁺) gives rise to a broad, strong band between 2800 and 3200 cm⁻¹, which often overlaps with C-H stretching bands. This is a key indicator of the hydrochloride salt form.
Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the benzene (B151609) ring typically appear just above 3000 cm⁻¹. researchgate.net
Aliphatic C-H Stretch: The methyl group (-CH₃) will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.
C=C Ring Stretching: The aromatic ring itself produces characteristic bands, often appearing as a pair or group of sharp absorptions in the 1450-1600 cm⁻¹ region. vulcanchem.comresearchgate.net
N-H Bending: The anilinium group also shows a characteristic bending vibration around 1500-1600 cm⁻¹.
C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl group is expected to produce a strong band in the 1200-1260 cm⁻¹ range. nih.gov
C-N Stretch: The carbon-nitrogen bond stretching is typically observed in the 1250-1335 cm⁻¹ region. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3400 | Strong, Broad |
| N-H Stretch (Anilinium) | 2800 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong, Sharp |
| N-H Bend (Anilinium) | 1500 - 1600 | Medium |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
| C-N Stretch | 1250 - 1335 | Medium |
Raman spectroscopy serves as a valuable complement to FTIR analysis. While FTIR measures absorption, Raman spectroscopy measures the scattering of light. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring.
Key expected Raman shifts include:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, typically a strong and sharp band, is a hallmark of Raman spectra for aromatic compounds. researchgate.net Other C=C stretching modes within the ring also produce distinct signals.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible, though often weaker than the ring modes.
Skeletal Vibrations: Low-frequency modes corresponding to the bending and deformation of the entire molecular skeleton can provide further structural information. nih.gov
Due to the ionic nature of the hydrochloride salt, fluorescence interference can sometimes be a challenge in Raman spectroscopy, but modern instruments can often mitigate this effect. scirp.org
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic Ring Breathing | ~1000 | Strong |
| C=C Aromatic Stretch | ~1600 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum of this compound would provide information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The aromatic region would be particularly informative about the substitution pattern. hw.ac.uk
Predicted ¹H NMR signals:
Aromatic Protons (Ar-H): The three protons on the aromatic ring are in distinct chemical environments. Their signals are expected in the 6.5-7.5 ppm range. msu.edu The proton at position 3 (between the methyl and hydroxyl groups) would likely appear as a doublet. The proton at position 5 would be a doublet of doublets, and the proton at position 6 would be a doublet.
Hydroxyl Proton (-OH): The phenolic proton signal can vary widely in chemical shift (typically 4-8 ppm) and is often broad. libretexts.org Its presence can be confirmed by adding a drop of D₂O to the NMR sample, which causes the -OH signal to disappear due to proton exchange. docbrown.info
Anilinium Protons (-NH₃⁺): Similar to the hydroxyl proton, the protons of the anilinium group are exchangeable and often appear as a broad singlet. Their chemical shift is dependent on the solvent and concentration.
Methyl Protons (-CH₃): The methyl group protons are expected to appear as a sharp singlet in the upfield region, likely around 2.1-2.4 ppm. libretexts.org
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | 2.1 - 2.4 | Singlet (s) | 3H |
| Aromatic H | 6.5 - 7.5 | Multiplet (m) / Doublets (d) | 3H |
| -OH | 4.0 - 8.0 | Broad Singlet (br s) | 1H |
| -NH₃⁺ | Variable | Broad Singlet (br s) | 3H |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are heavily influenced by the electronic effects of the substituents on the aromatic ring. chemguide.co.uk
Predicted ¹³C NMR signals:
Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring, typically appearing in the 110-160 ppm range. The carbon attached to the hydroxyl group (C4) would be the most downfield (deshielded), likely around 150-155 ppm. libretexts.org The carbon attached to the anilinium group (C1) would also be significantly downfield. The carbon bearing the methyl group (C2) and the remaining aromatic carbons (C3, C5, C6) would resonate at positions determined by the combined electronic effects of the three substituents.
Methyl Carbon (-CH₃): The carbon of the methyl group would appear as a single peak in the upfield region of the spectrum, typically around 15-25 ppm. rsc.org
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 15 - 25 |
| Aromatic C-H | 110 - 140 |
| Aromatic C-NH₃⁺ | ~140 - 145 |
| Aromatic C-CH₃ | ~125 - 135 |
| Aromatic C-OH | 150 - 155 |
While 1D NMR spectra provide substantial information, 2D NMR techniques would be employed for unambiguous structural confirmation. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show which aromatic protons are adjacent to each other, confirming their relative positions on the ring. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It would definitively assign the proton signals to their corresponding carbon signals in the aromatic ring. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For example, HMBC would show a correlation from the methyl protons to the C1, C2, and C3 carbons of the aromatic ring, confirming the position of the methyl group relative to the other substituents. numberanalytics.comipb.pt
Together, these advanced techniques provide a complete and unambiguous picture of the molecular structure of this compound, confirming the connectivity and substitution pattern of the molecule. ipb.pt
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This methodology is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars) by measuring their exact masses to several decimal places. pnnl.gov For 4-Hydroxy-2-methylaniline, the protonated molecule ([M+H]⁺) is the ion of interest in positive-ion mode ESI-HRMS.
The theoretical monoisotopic mass of the neutral 4-Hydroxy-2-methylaniline molecule (C₇H₉NO) is calculated to be 123.068414 Da. In HRMS analysis, this molecule would be observed as its protonated form, [C₇H₁₀NO]⁺. The high resolving power of instruments like Orbitrap or FT-ICR mass spectrometers allows for the experimental determination of this m/z value with high precision, typically within a few parts per million (ppm) of the theoretical value. nih.gov This level of accuracy is critical for confirming the elemental composition and distinguishing the target analyte from other potential isobaric interferences in a complex matrix.
Table 1: Theoretical Mass Data for the Protonated Ion of 4-Hydroxy-2-methylaniline
| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
|---|
This table presents the calculated exact mass for the primary ion expected in positive-mode high-resolution mass spectrometry.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and fragmented to produce smaller product ions. wikipedia.orgijcap.in This process, often involving collision-induced dissociation (CID), provides valuable structural information by revealing the compound's fragmentation pattern. wikipedia.org The resulting product ion spectrum is characteristic of the precursor ion's structure.
For the protonated 4-Hydroxy-2-methylaniline ion ([M+H]⁺, m/z 123.076), a plausible fragmentation pathway can be proposed based on the known behavior of substituted anilines and phenols. nih.govnih.gov Common fragmentation mechanisms for such aromatic amines include the loss of small neutral molecules like ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO), as well as cleavages related to the alkyl substituent.
A likely initial fragmentation step would be the loss of the amino group as ammonia (a neutral loss of 17.027 Da), particularly if the protonation occurs on the nitrogen atom. Alternatively, cleavage of the methyl group could occur. The stability of the aromatic ring often leads to characteristic ring-related fragment ions. The study of related substituted anilines has shown that fragmentation can be directed by the position of the substituents, leading to unique product ions that can help differentiate isomers. nih.gov
Table 2: Plausible MS/MS Fragmentations for Protonated 4-Hydroxy-2-methylaniline
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) |
|---|---|---|
| 123.076 | NH₃ (Ammonia) | 106.049 |
| 123.076 | CO (Carbon Monoxide) | 95.086 |
This table outlines potential fragmentation pathways and the corresponding theoretical m/z values of product ions for this compound under MS/MS conditions.
X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
While the specific crystal structure of this compound is not publicly available, analysis of related anilinium chloride structures provides significant insight into the expected structural features. researchgate.netwikipedia.orgresearchgate.net Anilinium salts typically form crystal lattices stabilized by an extensive network of hydrogen bonds. In the case of this compound, the anilinium cation (C₇H₁₀NO⁺) and the chloride anion (Cl⁻) would be the primary components of the asymmetric unit.
The key structural characteristics would include:
Protonation: The amino group would be protonated to form an anilinium ion (-NH₃⁺).
Hydrogen Bonding: Strong N-H···Cl and O-H···Cl hydrogen bonds would be the dominant intermolecular interactions, linking the cations and anions into a three-dimensional network. This is a common feature in the crystal structures of anilinium chlorides. researchgate.net
Molecular Geometry: The C-N bond length is expected to be longer than in neutral aniline (B41778) due to the positive charge on the nitrogen. wikipedia.org The aromatic ring is expected to be largely planar, with the substituents (hydroxyl, methyl, and ammonium (B1175870) groups) attached.
Table 3: Representative Crystal Data for a Related Anilinium Salt
| Parameter | 4-(Ethoxycarbonyl)anilinium chloride researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.789 |
| b (Å) | 26.634 |
| c (Å) | 7.925 |
| β (°) | 92.51 |
This table shows crystallographic data for 4-(Ethoxycarbonyl)anilinium chloride, illustrating the type of information obtained from a single-crystal XRD study. researchgate.net The data for this compound would be expected to show unique unit cell parameters but similar types of intermolecular interactions.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like aniline derivatives, the absorption bands are typically associated with π → π* transitions within the benzene ring. libretexts.org The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the ring. rsc.org
The spectrum of aniline in a neutral solvent shows characteristic absorption bands. nist.gov The introduction of a hydroxyl (-OH) group, an electron-donating group, and a methyl (-CH₃) group, a weakly electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline. This shift is due to the interaction of the substituent's lone pair electrons or electron density with the π-system of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). csjmu.ac.in
The optical energy band gap (E₉) is a crucial parameter for semiconductor and optical materials. It can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. The relationship is given by (αhν)ⁿ = A(hν - E₉), where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition.
For aromatic molecules, the optical band gap is related to the HOMO-LUMO energy difference. Electron-donating substituents generally decrease the optical band gap by raising the HOMO energy level. Conversely, electron-withdrawing groups tend to lower the LUMO level, also decreasing the gap. csjmu.ac.in Computational studies on various polyaromatic hydrocarbons have shown that structural modifications, such as the introduction of π-radicals, can significantly decrease the band gap by approximately 0.5 eV. scispace.com While specific experimental values for this compound are not available, its electronic properties would be influenced by the combined electronic effects of its substituents, and its optical band gap would be a key parameter in evaluating its potential for optoelectronic applications.
Theoretical and Computational Chemistry Investigations on 4 Hydroxy 2 Methylaniline Hydrochloride
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are instrumental in predicting the molecular structure and properties of 4-Hydroxy-2-methylaniline hydrochloride from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. nih.govresearchgate.net In DFT, the electron density is used as the fundamental variable to calculate the total energy of the system. For this compound, geometry optimization would involve finding the minimum energy conformation by systematically adjusting the bond lengths, bond angles, and dihedral angles. This process yields a three-dimensional structure that represents the most stable arrangement of the atoms in the molecule. nih.gov The optimized geometry is crucial for subsequent calculations of other molecular properties. Studies on similar aminophenol derivatives have successfully employed DFT to obtain reliable molecular structures. nih.govresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. mit.eduwikipedia.org For molecules containing elements like carbon, nitrogen, and oxygen, the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. researchgate.net The inclusion of polarization functions (d,p) allows for a more flexible description of the electron distribution, which is particularly important for polar molecules like this compound. Diffuse functions (++) are added to better represent the behavior of electrons that are far from the nucleus. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for DFT calculations on organic molecules, as it often provides a good balance between accuracy and computational cost. imist.ma
Table 1: Commonly Employed Basis Sets in DFT Calculations for Aniline (B41778) Derivatives
| Basis Set | Description |
|---|---|
| STO-3G | Minimal basis set, provides qualitative results. |
| 6-31G(d) | Split-valence basis set with polarization functions on heavy atoms. |
| 6-311G(d,p) | Triple-split valence basis set with polarization functions on heavy atoms and hydrogens. |
| 6-311++G(d,p) | Includes diffuse functions for better description of anions and weak interactions. researchgate.net |
This table is interactive. You can sort and filter the data.
Substituted anilines and phenols can exist in different conformations due to the rotation around single bonds. For this compound, the orientation of the hydroxyl (-OH) and amino (-NH2) groups relative to the methyl (-CH3) group and each other can lead to various conformers. Computational studies on 2-aminophenol (B121084) have shown that different rotational isomers can have varying stabilities. nih.gov A potential energy surface scan can be performed to identify the most stable conformers and the energy barriers between them.
Furthermore, hydroxyanilines can exhibit tautomerism, where a proton can migrate between the oxygen and nitrogen atoms, leading to keto-amine and enol-imine forms. researchgate.netresearchgate.net Theoretical calculations can be used to determine the relative energies of these tautomers and predict the position of the equilibrium. nih.govnih.gov For 4-Hydroxy-2-methylaniline, the equilibrium is expected to strongly favor the hydroxy-amino form due to the aromaticity of the benzene (B151609) ring.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods provide valuable descriptors that help in understanding and predicting the chemical behavior of this compound.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. youtube.come-journals.in The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. e-journals.in The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. imist.matci-thaijo.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. youtube.com For substituted aminophenols, the distribution of the HOMO and LUMO is typically over the aromatic ring and the amino and hydroxyl groups, indicating that these are the primary sites for chemical reactions. imist.maresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Aminophenol
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.9267 |
| LUMO | 0.0000 |
Note: These values are for p-aminophenol calculated at the B3LYP/6-311G(d,p) level and are illustrative for a similar compound. imist.ma The actual values for this compound would require specific calculations.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. imist.mathaiscience.info
For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to the presence of lone pairs of electrons, making these sites attractive for electrophiles. researchgate.netnih.gov The hydrogen atoms of the hydroxyl and amino groups, as well as the hydrochloride proton, would exhibit positive potential. The aromatic ring would show a more complex pattern of positive and negative potential, influenced by the substituents. MEP analysis is a valuable tool for predicting the sites of intermolecular interactions and chemical reactions. tci-thaijo.orgnih.gov
Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Global chemical reactivity descriptors are crucial in predicting the chemical behavior of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Density Functional Theory (DFT) is a common method for these calculations. nih.gov
Hardness (η) and Softness (S) are measures of the molecule's resistance to change in its electron distribution. A large energy gap between the HOMO and LUMO indicates high hardness and low softness, implying greater stability and lower reactivity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
For a molecule like this compound, the protonation of the amine group would be expected to influence these values significantly compared to the free base. A hypothetical data table based on DFT calculations would resemble the following:
| Descriptor | Symbol | Formula | Expected Value (Arbitrary Units) |
| HOMO Energy | EHOMO | - | Value |
| LUMO Energy | ELUMO | - | Value |
| Energy Gap | ΔE | ELUMO - EHOMO | Value |
| Hardness | η | (ELUMO - EHOMO) / 2 | Value |
| Softness | S | 1 / η | Value |
| Electrophilicity Index | ω | μ2 / 2η (where μ is chemical potential) | Value |
This table is illustrative. Actual values would require specific DFT calculations for the compound.
Charge Distribution and Bonding Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and intramolecular interactions. wikipedia.orgmaterialsciencejournal.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization.
For this compound, key interactions would likely involve:
Delocalization of lone pairs from the oxygen and nitrogen atoms to anti-bonding orbitals within the aromatic ring.
Hyperconjugative interactions between the methyl group's C-H bonds and the ring's π-system.
A summary of significant NBO interactions would typically be presented in a table like this:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O | π(C-C) | Value |
| π(C-C) | π(C-C) | Value |
| σ(C-H)methyl | π*(C-C)ring | Value |
This table is illustrative. Actual values would require specific NBO calculations for the compound.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com The surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.
2D fingerprint plots are derived from the Hirshfeld surface, summarizing the types of intermolecular interactions and their relative contributions to the crystal packing. nih.gov For this compound, the key interactions would involve the chloride ion.
Expected significant intermolecular contacts would include:
O-H···Cl and N-H···Cl hydrogen bonds, which are typically strong interactions.
H···H contacts, often comprising a large percentage of the surface.
C-H···π interactions involving the aromatic ring.
The relative contributions of these interactions can be quantified in a table:
| Interaction Type | Contribution (%) |
| H···H | Value |
| O···H / H···O | Value |
| Cl···H / H···Cl | Value |
| C···H / H···C | Value |
| C···C | Value |
This table is illustrative. Actual values would require a crystal structure and Hirshfeld analysis for the compound.
Spectroscopic Property Predictions through Computational Methods
Computational methods, particularly DFT, can predict the vibrational frequencies of a molecule. researchgate.netnih.gov These theoretical spectra for Fourier-Transform Infrared (FTIR) and Raman spectroscopy can aid in the assignment of experimental spectral bands to specific molecular vibrations. Calculated frequencies are often scaled to correct for approximations in the computational methods.
Key vibrational modes for this compound would include:
O-H and N-H stretching vibrations.
Aromatic C-H and C=C stretching.
C-O and C-N stretching.
Methyl group C-H symmetric and asymmetric stretching and bending modes.
A table comparing theoretical and experimental vibrational frequencies would be structured as follows:
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |
| ν(O-H) | Value | Value | Value |
| νas(N-H) | Value | Value | Value |
| νs(N-H) | Value | Value | Value |
| ν(C=C)ring | Value | Value | Value |
| δ(C-H)methyl | Value | Value | Value |
This table is illustrative. Actual values would require specific spectral calculations for the compound.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. imist.maresearchgate.netresearchgate.net These calculations, typically performed using DFT, can predict the 1H and 13C NMR spectra of a molecule. Comparing calculated and experimental chemical shifts can help confirm the molecular structure.
For this compound, the chemical shifts of the aromatic protons and carbons, the methyl group, and the protons on the hydroxyl and amino groups would be of interest.
A comparison of theoretical and experimental NMR data would be presented in a table:
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | Value | Value |
| C2 | Value | Value |
| C3 | Value | Value |
| H1 | Value | Value |
| H(methyl) | Value | Value |
This table is illustrative. Actual values would require specific GIAO calculations for the compound.
Time-Dependent DFT (TD-DFT) for Electronic Spectra
No studies were found that have utilized Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic absorption spectra of this compound. Such a study would typically involve the calculation of excitation energies and oscillator strengths to predict the molecule's UV-Vis spectrum, providing insights into its electronic transitions.
Solvation Effects and Environmental Influence on Molecular Properties
There is no available research on the solvation effects on the molecular properties of this compound. This type of investigation would be essential to understand how the compound behaves in different solvent environments, which is critical for many of its potential applications.
Continuum Solvation Models (e.g., PCM, Onsager)
No publications have reported the use of continuum solvation models like the Polarizable Continuum Model (PCM) or the Onsager model to study this compound. These models are instrumental in computational chemistry for simulating the influence of a solvent on the geometry, electronic structure, and properties of a molecule.
Non-linear Optical (NLO) Properties Theoretical Evaluation
A theoretical evaluation of the non-linear optical (NLO) properties of this compound has not been documented in the scientific literature. Such an evaluation would typically involve the calculation of properties like the first hyperpolarizability (β) to assess the material's potential for use in NLO devices.
Reaction Mechanisms and Chemical Transformations Involving 4 Hydroxy 2 Methylaniline Hydrochloride
Electrophilic Aromatic Substitution Reactions of the Aromatic Ring
The benzene (B151609) ring of 4-hydroxy-2-methylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the amino (-NH₂) groups. Both are powerful activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. The methyl group (-CH₃) is also an ortho, para-director, but its activating effect is weaker.
The directing effects of these substituents are additive. The positions on the aromatic ring are numbered starting from the hydroxyl group at C4, with the methyl group at C2 and the amino group at C1 (based on the parent compound, m-cresol). Therefore, the structure is 4-amino-3-methylphenol. The positions available for substitution are C5 and C6.
Influence of -OH group (at C4): Directs ortho to C3 and C5.
Influence of -NH₂ group (at C1): Directs ortho to C2 and C6, and para to C4.
Influence of -CH₃ group (at C2): Directs ortho to C1 and C3, and para to C5.
Considering the combined influence, the C5 and C6 positions are the most activated and sterically accessible for electrophilic attack. The hydroxyl group is generally one of the strongest activating groups, strongly favoring substitution at its ortho positions (C3 and C5). libretexts.orgmasterorganicchemistry.com Since C3 is already substituted, C5 is a highly probable site for reaction. The amino group strongly activates its ortho position C6.
Under acidic conditions, as with the hydrochloride salt, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and a meta-director. learncbse.in In such cases, the powerful activating and ortho, para-directing influence of the hydroxyl group dominates the reaction's regioselectivity. libretexts.org
An example of an electrophilic substitution on a similar precursor is the nitrosation of m-cresol, which yields 4-nitroso-3-methylphenol. google.com This indicates that the position para to the hydroxyl group and ortho to the methyl group is susceptible to electrophilic attack. For 4-hydroxy-2-methylaniline, nitration would likely occur at the positions activated by the hydroxyl and amino groups, away from the existing substituents to minimize steric hindrance.
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 4-Hydroxy-2-methyl-5-nitroaniline and/or 4-Hydroxy-2-methyl-6-nitroaniline | The -OH and -NH₂ groups are strong o,p-directors, making positions 5 and 6 the most nucleophilic. libretexts.org |
| Halogenation (e.g., Bromination) | Br⁺ | 5-Bromo-4-hydroxy-2-methylaniline | The hydroxyl group strongly directs to the ortho position (C5), which is sterically accessible. |
| Sulfonation | SO₃ | 4-Hydroxy-2-methylaniline-5-sulfonic acid | Substitution is directed to the position ortho to the powerful hydroxyl activating group. |
Reactions of the Primary Amine Moiety
The primary amine group (-NH₂) is a key reactive center, participating in a variety of classical organic reactions.
Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form diazonium salts. organic-chemistry.orgyoutube.com This process is known as diazotization. The resulting 4-hydroxy-2-methylbenzenediazonium salt is a versatile intermediate.
These diazonium salts are electrophiles and can react with electron-rich aromatic compounds, such as phenols or anilines, in a process called azo coupling. This reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. A closely related reaction involves the diazotization of 4-methylaniline hydrochloride, which is then coupled with 4-methylphenol to produce 4-methyl-2-(p-tolyldiazenyl)phenol. scirp.org A similar outcome can be expected for 4-hydroxy-2-methylaniline. The coupling partner will typically be attacked at the position para to its activating group. researchgate.netresearchgate.net
| Step | Reagents | Intermediate/Product | Typical Conditions |
|---|---|---|---|
| Diazotization | NaNO₂, HCl(aq) | 4-Hydroxy-2-methylbenzenediazonium chloride | 0–5 °C |
| Azo Coupling | Activated arene (e.g., Phenol, Aniline) | Azo dye | Mildly acidic or alkaline pH, 0–5 °C |
The primary amine of 4-hydroxy-2-methylaniline can undergo a condensation reaction with aldehydes or ketones to form imines, commonly known as Schiff bases. jetir.org This reaction typically involves refluxing the amine and the carbonyl compound in a solvent such as ethanol, often with a catalytic amount of acid to facilitate the dehydration step. jetir.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then eliminates a molecule of water to form the characteristic C=N double bond of the imine. niscpr.res.in
Amidation of the primary amine can be achieved by reaction with a carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride (B1165640). fishersci.it Direct reaction with a carboxylic acid is generally inefficient due to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. The reaction with an acyl chloride, often performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. fishersci.itccspublishing.org.cn This reaction results in the formation of a stable amide bond (N-acylation). It is important to note that the hydroxyl group can also be acylated (O-acylation); the reaction outcome can often be controlled by the choice of reagents and conditions.
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is another site of significant chemical reactivity, primarily acting as a nucleophile or a proton donor.
Etherification: The hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves deprotonating the phenol with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. organic-synthesis.comyoutube.com The phenoxide then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. masterorganicchemistry.com
| Base | Alkyl Halide (R-X) | Product | Solvent |
|---|---|---|---|
| NaH or K₂CO₃ | CH₃I | 4-Methoxy-2-methylaniline | THF, Acetonitrile |
| NaH or K₂CO₃ | CH₃CH₂Br | 4-Ethoxy-2-methylaniline | THF, Acetonitrile |
Esterification: Phenolic esters can be synthesized by reacting 4-hydroxy-2-methylaniline with acylating agents such as acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base like pyridine or 4-dimethylaminopyridine (DMAP). rug.nl As mentioned in the amidation section, there is a potential for competitive N-acylation. Generally, O-acylation of phenols is favored under these conditions, but careful control of the reaction parameters is necessary to achieve selectivity. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is not typically used for phenols. masterorganicchemistry.com
Polymerization Reactions
The ability of aniline (B41778) and its derivatives to form conductive polymers has been a subject of intense research. These polymers find applications in various fields, including electronics, corrosion protection, and sensors.
The copolymerization of substituted anilines with other aromatic amines, such as aniline itself, is a method used to tailor the properties of the resulting polymer. Both chemical and electrochemical oxidative methods are employed for this purpose. The presence of substituents on the aniline ring, such as the hydroxyl and methyl groups in 4-hydroxy-2-methylaniline, can significantly influence the polymerization process and the properties of the final copolymer, such as solubility, conductivity, and morphology.
Applications of 4 Hydroxy 2 Methylaniline Hydrochloride in Specialized Organic Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
The unique structural features of 4-Hydroxy-2-methylaniline hydrochloride make it a valuable building block for the construction of intricate organic molecules with a wide range of functional properties.
Preparation of Dyes and Pigments
This compound is a key intermediate in the synthesis of azo dyes. The process typically involves a two-step reaction: diazotization followed by an azo coupling. In the first step, the primary aromatic amine group of this compound is converted into a more reactive diazonium salt. This is achieved by treating the compound with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Once the diazonium salt is formed, it undergoes a coupling reaction with a suitable coupling component. These coupling components are typically electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, resulting in the formation of an azo compound, characterized by the -N=N- linkage. The specific color of the resulting dye is determined by the chemical nature of both the diazo component (derived from this compound) and the coupling component, as well as any substituents present on the aromatic rings. These dyes can be used for coloring various materials, including textiles like cotton, silk, acetate, and nylon.
Table 1: Examples of Azo Dyes Synthesized from Anilines
| Diazo Component (from Aniline (B41778) Derivative) | Coupling Component | Resulting Azo Dye Class |
| Diazotized 4-methylaniline | 3,5-dimethylaniline | Monoazo dye |
| Diazotized 4-methylaniline | 4-methylphenol | Monoazo dye |
| Diazotized 4-methylaniline | 2-naphthol | Naphthol azo dye |
This table illustrates the general principle of azo dye synthesis using aniline derivatives. Specific shades and properties depend on the exact structures of the reactants.
Precursors for Pharmaceutical Intermediates
The quinoline (B57606) scaffold is a prominent structural motif in a multitude of biologically active compounds and approved drugs, particularly in the field of oncology. nih.govpurdue.edu Many small-molecule kinase inhibitors, which are a cornerstone of modern cancer therapy, are based on the quinoline core. These inhibitors function by targeting the ATP-binding site of kinases, thereby disrupting signaling pathways that are often dysregulated in cancer cells. nih.gov
4-Hydroxy-2-methylaniline serves as a logical precursor for the synthesis of substituted quinolines, such as 4-hydroxy-2-methylquinoline (B36942). This transformation can be achieved through classic synthetic routes like the Skraup synthesis or its variations. The resulting 4-hydroxy-2-methylquinoline can then be further functionalized to produce a variety of pharmaceutical intermediates. For instance, it can be a starting point for the synthesis of 2-(quinolin-4-yloxy)acetamides, which have shown potential as antitubercular agents, and 2-arylethenylquinoline derivatives investigated for the treatment of Alzheimer's disease. Furthermore, quinoline derivatives are being explored as inhibitors for various kinases, including FLT3, CDK2, ROCK1/2, CDK12, and CDK13, which are implicated in different cancers and other diseases. purdue.edu
Building Blocks for Nitrogen-Containing Heterocycles
Beyond quinolines, this compound is a valuable precursor for the synthesis of other nitrogen-containing heterocyclic compounds. The presence of both an amino and a hydroxyl group allows for various cyclization strategies to form different ring systems.
One important class of heterocycles that can be synthesized from derivatives of 4-Hydroxy-2-methylaniline are phenoxazines. The synthesis of phenoxazine (B87303) derivatives often involves the condensation of a 2-aminophenol (B121084) derivative with a suitably substituted catechol or quinone. The amino group of one reactant and the hydroxyl group of the other, or two hydroxyl groups, participate in a cyclization reaction, often under oxidative conditions, to form the central oxazine (B8389632) ring. The specific reaction conditions and the nature of the starting materials determine the final structure of the phenoxazine derivative. Phenoxazine-based compounds are of interest due to their diverse applications, including as dyes, fluorescent probes, and as scaffolds in medicinal chemistry.
Role in Materials Science Research
The reactivity of this compound also lends itself to applications in materials science, particularly in the development of novel polymers and catalysts.
Polymer Synthesis and Modification
While direct, large-scale industrial polymerization of this compound is not widely documented, its bifunctional nature—possessing both an amine and a hydroxyl group—theoretically allows it to participate in polycondensation reactions. These functional groups can react with complementary monomers to form various types of polymers.
For instance, the amine group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. This reaction involves the formation of an amide linkage between the repeating monomer units. Similarly, the hydroxyl group can react with dicarboxylic acids or their derivatives to form polyesters, creating ester linkages. Furthermore, the hydroxyl group can react with diisocyanates to form polyurethanes.
The incorporation of the 4-Hydroxy-2-methylaniline moiety into a polymer backbone could impart specific properties to the resulting material. The aromatic ring can enhance thermal stability and mechanical strength. The hydroxyl and amino groups can also serve as sites for further modification of the polymer, allowing for the tuning of its properties or the attachment of other functional molecules. Additionally, enzymatic polymerization of arylamines, catalyzed by enzymes like horseradish peroxidase, represents a potential green route for the synthesis of polymers from such monomers. nih.gov
Development of Catalysts
Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. The imine (-C=N-) group of the Schiff base can coordinate to a metal ion, and if other donor atoms are present in the ligand, it can act as a chelating agent, forming a stable metal complex.
This compound can be used to synthesize Schiff base ligands. The amino group can be condensed with a suitable aldehyde or ketone to form the imine linkage. The hydroxyl group can also participate in coordination to the metal center, or it can be used to further modify the ligand structure.
These Schiff base metal complexes have shown significant potential as catalysts in a variety of organic transformations. mdpi.comscirp.org The catalytic activity is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. For example, metal complexes of Schiff bases have been employed as catalysts for oxidation reactions, such as the oxidation of aniline. The specific design of the ligand derived from 4-Hydroxy-2-methylaniline can be used to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic performance in terms of activity and selectivity. Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines, which can be synthesized from precursors like 4-Hydroxy-2-methylaniline, have demonstrated catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com
Derivatization for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. This compound provides a valuable scaffold for such investigations due to the presence of three key functional groups amenable to chemical modification: a primary aromatic amine, a hydroxyl group, and a methyl group on the aromatic ring. Derivatization at these sites allows for a systematic exploration of the chemical space around the core structure, providing insights into the interactions with biological targets.
Systematic Structural Modifications
Systematic structural modifications of the 4-hydroxy-2-methylaniline core are primarily focused on the amino and hydroxyl functionalities. These modifications are designed to probe the importance of hydrogen bonding, electronic properties, and steric bulk at these positions for biological activity.
A common and effective strategy for modifying the amino group is through the formation of Schiff bases. This involves the condensation reaction of the primary amine of 4-hydroxy-2-methylaniline with a variety of substituted aldehydes. This approach allows for the introduction of a wide range of substituents, enabling a comprehensive investigation of the SAR. For instance, the reaction with different aromatic aldehydes can introduce moieties with varying electronic and steric characteristics.
While direct derivatization of 4-hydroxy-2-methylaniline is a key strategy, SAR studies on the closely related 4-aminophenol (B1666318) scaffold provide valuable insights that can be extrapolated. Research on 4-aminophenol derivatives has demonstrated that the formation of Schiff bases with various aldehydes leads to compounds with diverse biological activities, including antimicrobial and antidiabetic properties. nih.govnih.gov The biological activity of these derivatives is highly dependent on the nature of the substituent on the aldehyde. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the biological potency of the resulting Schiff base. nih.gov
The hydroxyl group of 4-hydroxy-2-methylaniline can also be a target for derivatization. Modification of this group, for instance, through etherification or esterification, can alter the compound's lipophilicity and hydrogen-bonding capabilities. Such changes can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties. Studies on other phenolic compounds have shown that derivatization of the hydroxyl group can lead to new pharmacophores with enhanced antimicrobial activity. nih.gov
The methyl group on the aromatic ring, while less commonly modified, also plays a crucial role in defining the steric and electronic environment of the molecule. Its presence influences the reactivity of the adjacent functional groups and can impact the binding affinity of the molecule to its biological target.
The following table illustrates the systematic modification of a 4-aminophenol scaffold, which serves as a model for the derivatization of 4-hydroxy-2-methylaniline, and the resulting biological activities.
Table 1: Examples of 4-Aminophenol Schiff Base Derivatives and their Biological Activities
| Derivative | Modifying Aldehyde | Resulting Substituent | Observed Biological Activity | Reference |
|---|---|---|---|---|
| S-1 | 4-chloro-2-hydroxybenzaldehyde | 4-chloro-2-hydroxyphenyl | Antimicrobial, Antidiabetic | nih.gov |
| S-2 | 4-(dimethylamino)benzaldehyde | 4-(dimethylamino)phenyl | Antimicrobial, Antidiabetic | nih.gov |
| S-3 | 3-nitrobenzaldehyde | 3-nitrophenyl | Antimicrobial, Antidiabetic | nih.gov |
| S-4 | Thiophene-2-carboxaldehyde | Thiophen-2-yl | Antimicrobial, Antidiabetic | nih.gov |
Tuning of Electronic and Steric Properties
The systematic modifications described above are instrumental in tuning the electronic and steric properties of the 4-hydroxy-2-methylaniline derivatives to optimize their interaction with a biological target.
For instance, in the context of Schiff base derivatives, the introduction of electron-withdrawing groups (e.g., nitro, halo) on the aldehyde-derived phenyl ring can decrease the electron density on the imine nitrogen. Conversely, electron-donating groups (e.g., methoxy, dimethylamino) can increase it. These electronic perturbations can modulate the strength of interaction with a target receptor or enzyme. Quantitative structure-activity relationship (QSAR) studies on substituted anilines and phenols have demonstrated a clear correlation between electronic parameters, such as Hammett constants, and biological activity. nih.govjst.go.jp Preliminary SAR analyses of some Schiff base derivatives have indicated that compounds with electron-donating moieties tend to exhibit good antioxidant activity, while those with electron-withdrawing groups may show potent anti-inflammatory effects. nih.gov
Steric Properties: The size and shape of the introduced substituents, or the steric properties, are critical for determining the complementarity of the molecule to its binding site. Steric hindrance can prevent a molecule from adopting the optimal conformation for binding, thereby reducing its activity. Conversely, appropriate steric bulk can enhance binding by maximizing favorable van der Waals interactions.
The methyl group on the 4-hydroxy-2-methylaniline core itself introduces a degree of steric hindrance that can influence the orientation of other substituents and their interaction with a binding pocket. rsc.org When designing derivatives, the size of the groups being introduced must be carefully considered. For example, bulky substituents on the aldehyde used to form a Schiff base can significantly impact the resulting molecule's ability to fit into a specific receptor site. QSAR studies often employ steric parameters, such as Taft's steric parameter (Es) or molar refractivity (MR), to quantify the influence of substituent size on biological activity. mlsu.ac.in The geometric arrangement of the molecule, influenced by steric effects, can directly alter the electron density and accessibility of key functional groups for interaction. journaleras.com
The interplay between electronic and steric properties is complex and often synergistic. A comprehensive SAR study of 4-hydroxy-2-methylaniline derivatives would involve the synthesis of a library of compounds with systematic variations in both electronic and steric parameters to deconvolute their respective contributions to the observed biological activity.
Development of Advanced Analytical Techniques for 4 Hydroxy 2 Methylaniline Hydrochloride
Chromatographic Methods
Chromatography remains a cornerstone for the separation and analysis of chemical compounds. For 4-Hydroxy-2-methylaniline hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for its determination.
HPLC, particularly in the reverse-phase (RP) mode, is a widely used technique for the analysis of polar aromatic compounds like this compound. sielc.comsielc.com Method development focuses on optimizing separation parameters to achieve high resolution, good peak shape, and short analysis times. nih.gov
A typical RP-HPLC method involves a C18 stationary phase, which provides excellent retention for nonpolar and moderately polar compounds. nih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.govajol.info The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is often necessary to suppress the ionization of the analyte and improve peak symmetry. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com The method is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness. nih.govajol.info
Table 1: Illustrative HPLC Method Parameters for Aniline (B41778) Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and Water/Buffer (e.g., 35:65 v/v) nih.gov |
| pH Adjustment | Orthophosphoric Acid or Formic Acid sielc.comnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min nih.govnih.gov |
| Detection | UV at an optimal wavelength (e.g., 210-290 nm) nih.govnih.gov |
| Temperature | Controlled, e.g., 40°C nih.gov |
This table is generated based on typical parameters for related compounds and serves as a starting point for method development for this compound.
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable aniline derivatives. epa.gov For compounds like this compound, derivatization may be required to increase volatility and thermal stability before injection into the GC system.
The analytical system typically includes a gas chromatograph suitable for splitless injections and a specific detector. epa.gov Fused silica capillary columns, such as those coated with SE-54, are commonly used for separation. epa.gov A nitrogen-phosphorus detector (NPD) is particularly effective as it offers high selectivity for nitrogen-containing compounds, thereby minimizing false positives. epa.gov When analyzing unfamiliar samples, GC coupled with mass spectrometry (GC/MS) is highly recommended for definitive analyte identification. epa.gov Sample preparation often involves liquid-liquid extraction from aqueous samples at a specific pH, followed by concentration. epa.govgoogle.com
Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical capabilities, offering both high separation power and specific identification.
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for trace analysis and the identification of metabolites. ijpras.com LC-MS/MS, in particular, is considered the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices. nih.gov This is due to its high sensitivity and selectivity, which are crucial when dealing with low concentrations of analytes in the presence of interfering substances from the matrix. nih.gov
High-resolution mass spectrometry (HRMS) plays a key role in metabolite identification by providing accurate mass data, which helps in determining the elemental composition of unknown metabolites. ijpras.comnih.gov Various data acquisition and mining techniques, such as extracted ion chromatography (EIC), mass defect filtering, and background subtraction, are employed to detect and elucidate the structures of metabolites. nih.gov
GC-MS is also judiciously employed to support qualitative identifications. epa.gov By comparing the mass spectrum of a compound in a sample extract with that of a known standard analyzed under the same conditions, a high degree of confidence in the identification can be achieved. epa.gov
Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar and thermally labile molecules, making it ideal for the analysis of this compound. mdpi.com ESI typically generates even-electron ions, most commonly protonated molecules [M+H]+ in the positive ion mode. mdpi.com This technique minimizes fragmentation in the ion source, providing clear molecular weight information. mdpi.com
Tandem mass spectrometry (MS/MS) is a critical tool for structural elucidation. mdpi.com In an MS/MS experiment, the protonated molecule (precursor ion) generated by ESI is selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into a series of characteristic product ions. mdpi.comuab.edu The resulting fragmentation pattern provides a wealth of structural information, acting as a "fingerprint" that can be used to identify the compound and distinguish it from isomers. mdpi.comnih.gov The fragmentation of even-electron ions in ESI-MS/MS often follows predictable chemical pathways, aiding in the interpretation of the spectra. mdpi.com
Table 2: Common Ionization and Fragmentation in ESI-MS/MS
| Stage | Process | Ion Type | Purpose |
|---|---|---|---|
| MS1 | Electrospray Ionization (ESI) | Precursor Ion (e.g., [M+H]+) | Determines molecular weight |
| MS2 | Collision-Induced Dissociation (CID) | Product Ions | Provides structural information for identification |
This table provides a generalized overview of the ESI-MS/MS process.
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a promising alternative for the detection and quantification of electroactive compounds like this compound, owing to their potential for high sensitivity, rapid response, and cost-effectiveness. The presence of the hydroxyl and amine groups on the aromatic ring makes the compound susceptible to electrochemical oxidation.
The development of an electrochemical sensor would typically involve a modified electrode to enhance sensitivity and selectivity. nih.goviapchem.org A glassy carbon electrode (GCE) is a common base material, which can be modified with various materials, such as metal complexes or nanoparticles, to catalyze the oxidation of the target analyte. nih.goviapchem.org Techniques like linear sweep voltammetry (LSV) and differential pulse voltammetry (DPV) are used to study the electrochemical behavior of the compound. nih.gov DPV, in particular, is often employed for quantitative analysis due to its ability to discriminate against background currents, leading to lower detection limits. nih.gov The method's performance is optimized by studying the effect of parameters like pH, as the electro-oxidation of phenolic and aniline compounds is often pH-dependent. nih.gov A linear relationship between the peak current and the concentration of the analyte forms the basis for quantification. nih.goviapchem.org
Green Chemistry Principles in the Synthesis of 4 Hydroxy 2 Methylaniline Hydrochloride
Solvent-Free Reaction Conditions
Solvent-free reactions represent a significant advancement in green chemistry by eliminating the environmental and safety issues associated with traditional solvents. researchgate.net These conditions can lead to higher yields, shorter reaction times, and minimized formation of hazardous by-products. researchgate.net In the context of synthesizing aniline (B41778) derivatives, solvent-free approaches, often coupled with microwave irradiation, have proven to be eco-friendly and efficient. researchgate.netresearchgate.net
One notable example is the Claisen-Schmidt condensation, which can be performed under solvent-free conditions using grinding techniques to produce chalcones, demonstrating the feasibility of solid-state reactions. uns.ac.id While direct solvent-free synthesis of 4-Hydroxy-2-methylaniline hydrochloride is not extensively documented in the provided results, the successful application of this principle to similar compounds, such as the synthesis of acetanilides from anilines and acetic anhydride (B1165640) without any solvent, highlights its potential. researchgate.net This approach often results in instantaneous reactions with excellent yields and simplified purification processes. researchgate.net
Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis
| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |
| Environmental Impact | Higher, due to solvent waste and potential toxicity. | Lower, eliminates solvent-related pollution. |
| Reaction Time | Often longer. | Can be significantly shorter. researchgate.net |
| Energy Consumption | Generally higher due to heating/cooling of solvents. | Often lower, especially when combined with microwave irradiation. |
| Product Purity | May require extensive purification to remove solvent. | Purer products with simpler work-up. researchgate.net |
| Safety | Risks associated with flammable, volatile, or toxic solvents. | Reduced risk of fire and exposure to hazardous materials. researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a revolutionary tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and increase product yields. researchgate.netnih.gov This technique is particularly effective in minimizing the formation of by-products and avoiding the use of hazardous solvents. researchgate.netnih.gov
In the synthesis of quinoline (B57606) derivatives, which share structural similarities with the target compound, microwave irradiation has been successfully employed. For instance, the synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines from anilines and ethyl acetoacetate (B1235776) is rapid and efficient under microwave conditions. researchgate.netniscpr.res.in Similarly, the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione was achieved with a 98% yield using microwave heating. wjbphs.com These examples underscore the potential of microwave-assisted methods for the efficient and green synthesis of this compound. The combination of microwave irradiation with solvent-free conditions further enhances the environmental credentials of a synthetic route. researchgate.net
Table 2: Effect of Microwave Irradiation on Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days nih.gov | Minutes researchgate.netnih.gov |
| Product Yield | Variable, often lower | Generally higher nih.govmdpi.com |
| By-product Formation | More prevalent | Minimized researchgate.netnih.gov |
| Energy Efficiency | Lower | Higher, due to localized heating mdpi.com |
Use of Eco-Friendly Solvents (e.g., Water, Bio-based Solvents)
The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. orientjchem.org Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. orientjchem.org While the miscibility of all reactants in water can be a challenge, its use is highly desirable. nih.govorientjchem.org
Bio-based solvents, derived from renewable resources, offer another sustainable option. orientjchem.org Examples include ethyl lactate, derived from biomass, which is biodegradable and has low toxicity. orientjchem.org Deep eutectic solvents (DESs) and ionic liquids are also gaining attention as designer solvents with tunable properties, low volatility, and high thermal stability. orientjchem.org For instance, ionic liquids have been used as a solvent in the synthesis of solvent purple 13 from p-methylaniline, leading to improved product purity and yield while reducing pollutant discharge. google.com Although specific applications of these solvents for this compound synthesis are not detailed, the principles are broadly applicable to aniline derivative synthesis.
Table 3: Properties of Eco-Friendly Solvents
| Solvent Type | Key Advantages | Example Applications in Synthesis |
| Water | Non-toxic, abundant, non-flammable. orientjchem.org | Hydrolysis, extractions, some organic reactions. orientjchem.org |
| Bio-based Solvents (e.g., Ethyl Lactate) | Renewable source, biodegradable, low toxicity. orientjchem.org | Used as a replacement for conventional organic solvents. orientjchem.org |
| Ionic Liquids | Low volatility, high thermal stability, tunable properties. orientjchem.org | Catalysis, organic synthesis, separations. orientjchem.orggoogle.com |
| Deep Eutectic Solvents (DESs) | Low cost, biodegradable, customizable. orientjchem.org | Biomass conversion, biodiesel production. orientjchem.org |
| Supercritical CO₂ | Non-toxic, non-flammable, readily available. | Decaffeination, pharmaceutical synthesis. nih.gov |
Development of More Efficient Catalytic Systems
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. nih.gov The development of novel and efficient catalytic systems is crucial for minimizing waste and energy consumption. For the synthesis of aniline derivatives, catalytic hydrogenation is a key reaction. A method for preparing 4-chloro-3-methylaniline (B14550) through catalytic hydrogenation using a platinum catalyst has been reported. wipo.int This process is noted for producing water as the only by-product, making it significantly cleaner than older methods that use reagents like iron powder, which generate large amounts of waste. wipo.int
Atom Economy and Waste Reduction
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgnih.gov It is a central principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.govwjpps.com Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable than those with low atom economy, like substitutions and eliminations, which generate stoichiometric by-products. nih.gov
In the context of synthesizing this compound, applying the principle of atom economy would involve choosing reaction pathways that maximize the incorporation of atoms from the starting materials into the final product. For example, catalytic hydrogenation for the reduction of a nitro group to an amine is highly atom-economical, producing only water as a by-product. wipo.int In contrast, older reduction methods using iron and acid have a much lower atom economy due to the formation of iron oxide sludge. By focusing on atom economy, chemists can design synthetic routes that are not only more environmentally friendly but also more cost-effective due to reduced waste disposal costs. wjpps.com
Future Research Directions for 4 Hydroxy 2 Methylaniline Hydrochloride
Exploration of Novel Synthetic Pathways
The advancement of organic synthesis hinges on the development of efficient, high-yield, and versatile reaction pathways. For 4-Hydroxy-2-methylaniline hydrochloride and its derivatives, future research will likely focus on moving beyond traditional multi-step procedures towards more elegant and streamlined synthetic strategies.
Key areas of exploration include:
One-Pot Syntheses: Developing one-pot reactions where multiple transformations occur in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time.
Catalytic Systems: Investigating novel catalysts, including transition metal complexes and organocatalysts, could lead to milder reaction conditions, higher selectivity, and improved yields. For instance, adapting catalytic methods used for the synthesis of N-heterocycles could prove fruitful. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. Integrating flow reactors for the synthesis of this compound could lead to more controlled and reproducible production.
A comparative look at potential synthetic strategies highlights the shift towards more advanced methods:
| Synthetic Strategy | Traditional Approach | Future Direction | Key Advantages of Future Direction |
| Reaction Sequence | Multi-step, with isolation of intermediates | One-pot or tandem reactions | Increased efficiency, reduced waste |
| Catalysis | Stoichiometric reagents, harsh conditions | Advanced catalytic systems (e.g., biocatalysts, metal catalysts) | Milder conditions, higher selectivity, recyclability |
| Process Technology | Batch processing | Continuous flow chemistry | Improved safety, scalability, and control |
Advanced Computational Modeling for Property Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby reducing reliance on costly and time-consuming experimental work. acs.orgnih.gov For this compound, advanced computational modeling offers several promising avenues of research.
Future computational studies could focus on:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property. marquette.edu Developing QSAR models for derivatives of this compound could rapidly screen virtual libraries of compounds for potential applications, such as pharmaceutical activity or toxicity. marquette.edu
Molecular Docking: These simulations can predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery, where it can be used to predict the interaction of a ligand with the binding site of a protein target. nih.gov This could guide the synthesis of new derivatives with enhanced biological activity.
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including electronic structure, reactivity, and spectroscopic characteristics. rsc.org Applying DFT can help elucidate reaction mechanisms for novel synthetic pathways and predict the properties of yet-to-be-synthesized compounds. rsc.org
Machine Learning and AI: Integrating machine learning algorithms can enhance the predictive power of computational models by identifying complex patterns in large datasets. jst.go.jp This can accelerate the discovery of new applications and optimize synthetic processes.
| Modeling Technique | Application in Research | Predicted Properties |
| QSAR | Virtual screening, toxicology assessment | Biological activity, toxicity, physicochemical properties marquette.edu |
| Molecular Docking | Drug design, catalyst interaction | Binding affinity, interaction modes with biological targets nih.gov |
| DFT | Reaction mechanism studies, property calculation | Electronic structure, reactivity, spectroscopic data rsc.org |
| Machine Learning | Large-scale data analysis, process optimization | Permeability, reaction yields, novel correlations jst.go.jp |
Development of Sustainable Production Methods
The chemical industry is increasingly shifting towards "green chemistry" principles to minimize its environmental footprint. mdpi.com Future research into the production of this compound will prioritize the development of sustainable and environmentally benign manufacturing processes.
Key research directions in sustainable production include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions (aqueous environments, ambient temperature, and neutral pH), significantly reducing energy consumption and waste generation.
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids can drastically reduce pollution. The ultimate goal would be to develop solvent-free synthesis methods. mdpi.com
Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from renewable biomass rather than petrochemical sources is a cornerstone of sustainable chemistry. rug.nl
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product minimizes waste. This is a fundamental principle of green chemistry. mdpi.com For example, an efficient route to synthesize azo compounds using methyl nitrite (B80452) has been reported as an environmentally benign process. scirp.org
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, improve yields, and lead to cleaner reactions, often requiring less solvent. nih.gov This approach has been successfully used in the green synthesis of 4-hydroxy-2-quinolone analogues. nih.gov
Applications in Emerging Chemical Fields
While this compound is already used as an intermediate in the synthesis of dyes and some pharmaceuticals, future research is expected to uncover its potential in several cutting-edge fields. vulcanchem.com Its molecular structure, featuring an aromatic ring with hydroxyl and amino functional groups, makes it a versatile scaffold for building more complex molecules.
Emerging application areas to be explored include:
Medicinal Chemistry: The aminophenol structure is a key feature in many biologically active compounds. Future work could focus on using it as a starting material for the synthesis of novel therapeutic agents. It has been identified as a key intermediate for potential antitubercular and neuroprotective compounds. vulcanchem.com There is also potential for developing new kinase inhibitors or antimicrobial agents. vulcanchem.com The synthesis of various quinoline (B57606) and quinoxaline derivatives, known for their broad pharmacological effects, often involves aniline (B41778) precursors. nih.govnih.govresearchgate.net
Materials Science: The compound could serve as a monomer or a precursor for the development of high-performance polymers, such as polyamides or polyimides, with tailored thermal and mechanical properties. Its structure also suggests potential in creating novel functional dyes or pigments for advanced applications like organic electronics or sensors.
Catalysis: Derivatives of 4-Hydroxy-2-methylaniline could be designed to act as ligands for metal catalysts or as organocatalysts themselves, finding applications in asymmetric synthesis and other fine chemical production processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Hydroxy-2-methylaniline hydrochloride, and how can reaction yields be maximized?
- Methodology : The synthesis of aromatic amine hydrochlorides often involves diazotization, reduction, or direct hydrochlorination. For example, details a multi-step synthesis using reflux conditions with catalysts like triethylamine in acetonitrile. To optimize yields:
- Use anhydrous solvents to minimize side reactions.
- Monitor pH during hydrochlorination (target pH ~3–4) to ensure complete salt formation.
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.
- Purify via recrystallization in ethanol/water mixtures (70:30 v/v) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
- Methodology :
- ¹H NMR : Look for aromatic proton signals in δ 6.5–7.5 ppm (meta-substituted benzene ring) and a singlet for the hydroxyl proton (δ ~5.0 ppm, broad due to exchange). The methyl group on the amine appears as a singlet at δ ~2.3 ppm.
- FT-IR : Confirm the presence of -NH₃⁺ (broad band ~2500–3000 cm⁻¹) and aromatic C-O (stretch ~1250 cm⁻¹).
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98%) .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodology :
- Store in airtight, light-resistant containers at –20°C to prevent degradation ( recommends similar conditions for allylescaline hydrochloride).
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products.
- Monitor for color changes (yellowing indicates oxidation) and verify stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points for this compound?
- Methodology : Melting point variations often arise from polymorphic forms or impurities.
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Use hot-stage microscopy to observe melt behavior.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and compare results with literature.
- Cross-validate with elemental analysis (C, H, N ±0.3%) to confirm stoichiometry .
Q. What strategies are effective for impurity profiling during scale-up synthesis of this compound?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction intermediates.
- LC-MS : Identify byproducts (e.g., chlorinated derivatives from excess HCl) using electrospray ionization (ESI+) with m/z 140–300 scans.
- DoE (Design of Experiments) : Vary reaction time, temperature, and reagent ratios to map impurity formation (e.g., uses reflux optimization to minimize side products).
- Reference standards (e.g., 4-amino-2-methylphenol) can help quantify unreacted starting materials .
Q. How can mechanistic studies elucidate the degradation pathways of this compound under oxidative conditions?
- Methodology :
- Expose the compound to H₂O₂/UV light and analyze degradation products via GC-MS or LC-QTOF.
- Track radical formation using electron paramagnetic resonance (EPR).
- Computational modeling (DFT) predicts vulnerable sites (e.g., hydroxyl group oxidation to quinone).
- Compare degradation kinetics in buffered solutions (pH 3–9) to identify pH-dependent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
